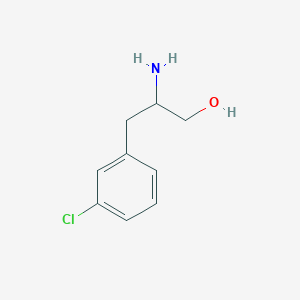

2-Amino-3-(3-chlorophenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-3-(3-chlorophenyl)propan-1-ol” is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .

Molecular Structure Analysis

The molecular formula of “2-Amino-3-(3-chlorophenyl)propan-1-ol” is C9H12ClNO . The InChI code is 1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-3-(3-chlorophenyl)propan-1-ol” is 185.65 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Antifungal Evaluation

One notable application of derivatives closely related to 2-Amino-3-(3-chlorophenyl)propan-1-ol is in the synthesis of 1,2,3-Triazole derivatives for antifungal evaluations. For instance, the compound 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, synthesized via copper-catalyzed azide alkyne cycloaddition (click chemistry), showed significant antifungal activity against Candida strains, indicating its potential as a lead compound for antifungal drug development (Lima-Neto et al., 2012).

Inhibition of Carbon Steel Corrosion

Derivatives of 2-Amino-3-(3-chlorophenyl)propan-1-ol have been studied for their corrosion inhibition properties. The synthesis of tertiary amines, including derivatives similar to 2-Amino-3-(3-chlorophenyl)propan-1-ol, demonstrated effective inhibition of carbon steel corrosion. These compounds retard the anodic dissolution of iron by forming a protective layer on the metal surface, showcasing their potential as corrosion inhibitors (Gao, Liang, & Wang, 2007).

Analytical Chemistry Applications

Another interesting application is in the synthesis of novel amino-functionalized polymers for environmental sampling. A derivative, synthesized using 3-(trimethoxysilyl)propylamine as a precursor, was used to coat fused-silica fiber for headspace solid-phase microextraction (SPME) of chlorophenols from environmental samples. This demonstrates the compound's utility in developing analytical methodologies for environmental monitoring (Bagheri, Babanezhad, & Khalilian, 2008).

Mecanismo De Acción

The mechanism of action of “2-Amino-3-(3-chlorophenyl)propan-1-ol” is not specified in the search results. Given its structure, it may interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. Its potential pharmacological activities suggest it may interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety information for “2-Amino-3-(3-chlorophenyl)propan-1-ol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-amino-3-(3-chlorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOXQIODUSXROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2706412.png)

![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)

![N-(3,4-dichlorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706419.png)

![2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol](/img/structure/B2706420.png)

![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)